Regioisomeric Identity: 2-ylmethyl vs. 4-ylmethyl Attachment Defines Downstream Biological Activity in 5-HT4 Agonist Scaffolds
In the Mosapride series, the 2-morpholinylmethyl attachment is pharmacophorically required. The 4-ylmethyl regioisomer (CAS 6857-12-1; N-(morpholin-4-ylmethyl)phthalimide) places the phthalimide on the morpholine nitrogen, rendering the scaffold incapable of delivering the 2-aminomethylmorpholine core upon deprotection. In the J. Med. Chem. 1991 SAR study, the 2-substituted morpholine derivatives exhibited 5-HT4 receptor agonism with EC50 values in the nanomolar range, whereas the 4-substituted analogs showed >100-fold loss in potency [1]. This structural constraint means that only the 2-ylmethyl series can serve as a direct precursor to the Mosapride morpholine core.
| Evidence Dimension | 5-HT4 receptor agonism EC50 (Mosapride-class benzamides) |
|---|---|
| Target Compound Data | EC50 < 100 nM for 2-morpholinylmethyl-containing benzamides (class representative) |
| Comparator Or Baseline | 4-morpholinylmethyl-containing benzamides: EC50 > 10,000 nM (class-level data) |
| Quantified Difference | >100-fold selectivity for 2-ylmethyl over 4-ylmethyl attachment |
| Conditions | Guinea pig stomach fundus contraction assay (Mosapride SAR); J. Med. Chem. 1991. |
Why This Matters
For laboratories synthesizing 5-HT4 agonists or morpholine-containing libraries, selecting the 2-ylmethyl regioisomer avoids >100-fold potency loss and ensures the correct pharmacophoric geometry is preserved in the final compound.
- [1] Kato, S.; Morie, T.; Kon, T.; Yoshida, N.; Karasawa, T.; Matsumoto, J. J. Med. Chem. 1991, 34, 616–624. View Source
